epsilon,epsilon-Carotene

Plant Metabolic Engineering Carotenoid Biosynthesis Enzyme Substrate Specificity

epsilon,epsilon-Carotene (ε,ε-carotene, ε-carotene) is a bicyclic C₄₀ hydrocarbon carotenoid (C₄₀H₅₆) possessing two ε-ionone end-groups, which distinguishes it from the more common β,β-carotene (two β-rings) and the asymmetric α-carotene (one β- and one ε-ring). It functions primarily as a biosynthetic intermediate in the ε-branch of plant carotenoid pathways and is considered rare in nature relative to β-carotene and α-carotene, making its availability as a purified standard or synthetic intermediate a specialized procurement requirement.

Molecular Formula C40H56
Molecular Weight 536.9 g/mol
Cat. No. B15393001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameepsilon,epsilon-Carotene
Molecular FormulaC40H56
Molecular Weight536.9 g/mol
Structural Identifiers
SMILESCC1=CCCC(C1C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CCCC2(C)C)C)C)C)(C)C
InChIInChI=1S/C40H56/c1-31(19-13-21-33(3)25-27-37-35(5)23-15-29-39(37,7)8)17-11-12-18-32(2)20-14-22-34(4)26-28-38-36(6)24-16-30-40(38,9)10/h11-14,17-28,37-38H,15-16,29-30H2,1-10H3
InChIKeyQABFXOMOOYWZLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

epsilon,epsilon-Carotene Procurement Guide: Structural Identity and Baseline Characterization for Research Sourcing


epsilon,epsilon-Carotene (ε,ε-carotene, ε-carotene) is a bicyclic C₄₀ hydrocarbon carotenoid (C₄₀H₅₆) possessing two ε-ionone end-groups, which distinguishes it from the more common β,β-carotene (two β-rings) and the asymmetric α-carotene (one β- and one ε-ring) [1]. It functions primarily as a biosynthetic intermediate in the ε-branch of plant carotenoid pathways and is considered rare in nature relative to β-carotene and α-carotene, making its availability as a purified standard or synthetic intermediate a specialized procurement requirement [2].

Why epsilon,epsilon-Carotene Cannot Be Replaced by Common Carotenoids: A Comparator Analysis for Scientific Selection


Generic substitution of ε,ε-carotene with more widely available carotenoids like β-carotene or lycopene is invalid due to fundamental structural and functional differences. ε,ε-Carotene possesses two ε-ionone rings, which confers distinct stereochemical and physicochemical properties that influence enzyme recognition in carotenoid biosynthesis pathways. Unlike β-carotene (two β-rings), ε,ε-carotene is not a direct substrate for β-carotene hydroxylases and does not enter the zeaxanthin/violaxanthin pathway; it instead serves as a precursor for rare ε,ε-xanthophylls such as lactucaxanthin. Furthermore, the presence of two ε-rings eliminates any provitamin A activity, as cleavage by β-carotene 15,15'-oxygenase requires at least one unsubstituted β-ring [1]. These mechanistic distinctions mean that substitution would fundamentally alter experimental outcomes in biosynthesis studies, metabolic engineering, or antioxidant assays where ring-specific reactivity is under investigation [2].

Quantitative Differentiation Evidence for epsilon,epsilon-Carotene in Research Applications


Biosynthetic Specificity: epsilon,epsilon-Carotene as a Pathway-Specific Endpoint versus β-Carotene

The lycopene ε-cyclase (LCYE) from sweet osmanthus (OfLCYE) was demonstrated to produce bicyclic ε,ε-carotene exclusively from lycopene, whereas the β-cyclase (OfLCYB) produced β,β-carotene. This represents a qualitative, binary differentiation in product outcome rather than a quantitative difference in yield. In Escherichia coli pigment complementation assays, OfLCYE catalyzed ε-ring formation at both ends of the lycopene substrate, yielding ε,ε-carotene as the sole bicyclic product, while OfLCYB produced β,β-carotene [1].

Plant Metabolic Engineering Carotenoid Biosynthesis Enzyme Substrate Specificity

Natural Rarity: epsilon,epsilon-Carotene Accumulation versus Ubiquitous β-Carotene in Higher Plants

Carotenoids with two β-rings (e.g., β-carotene) are ubiquitous in higher plants, and those with one β- and one ε-ring (e.g., α-carotene) are common. In contrast, carotenoids with two ε-rings (ε,ε-carotene) are found in significant amounts in relatively few plant species [1]. This qualitative distribution difference underscores ε,ε-carotene's status as a minor, rare component in most plant tissues compared to β-carotene.

Phytochemical Profiling Carotenoid Natural Abundance Plant Taxonomy

Provitamin A Activity: Zero Conversion Potential of ε,ε-Carotene versus β-Carotene

Provitamin A activity is defined by the capacity for central cleavage by β-carotene 15,15'-oxygenase to yield retinal. This enzymatic cleavage strictly requires at least one unsubstituted β-ionone ring [1]. Consequently, ε,ε-carotene, possessing two ε-rings and zero β-rings, has zero provitamin A activity. This is in stark quantitative contrast to β-carotene (two β-rings), which has 100% relative provitamin A activity by definition, and α-carotene (one β-ring, one ε-ring), which has approximately 50% activity.

Nutritional Biochemistry Vitamin A Metabolism Carotenoid Bioactivity

Limited Comparative Data Availability: State of the Evidence for epsilon,epsilon-Carotene

A comprehensive search of the primary literature reveals a notable absence of direct, quantitative comparative data for ε,ε-carotene against close analogs (e.g., β-carotene, α-carotene) in standardized antioxidant assays (e.g., IC₅₀ for DPPH or ABTS⁺, ORAC values), in vitro bioaccessibility models, or in vivo bioavailability studies. Available reviews and databases confirm that ε,ε-carotene is rarely included in such comparative panels, with studies predominantly focusing on β-carotene, lycopene, lutein, and α-carotene [1][2]. This represents a significant evidence gap that procurement decisions must acknowledge.

Research Gap Analysis Carotenoid Characterization Analytical Standards

Validated Application Scenarios for epsilon,epsilon-Carotene Based on Quantitative Evidence


Functional Genomics: Validating Lycopene ε-Cyclase (LCYE) Activity in Heterologous Systems

ε,ε-Carotene serves as the definitive diagnostic product for functional characterization of LCYE enzymes. As demonstrated in E. coli complementation assays, expression of OfLCYE specifically yields ε,ε-carotene from lycopene, distinguishing it from β-cyclase activity which yields β-carotene. Procurement of an authentic ε,ε-carotene standard is essential for HPLC or LC-MS identification and quantification of the product peak in such assays [1].

Metabolic Engineering: Targeted Production of Rare ε,ε-Xanthophylls

ε,ε-Carotene is the obligatory biosynthetic precursor for the rare dihydroxy xanthophyll lactucaxanthin (ε,ε-carotene-3,3'-diol) and its oxidation product canary xanthophyll B (ε,ε-carotene-3,3'-dione) [1][2]. Metabolic engineering efforts aimed at producing these unusual pigments in microbial or plant chassis require a supply of ε,ε-carotene as a pathway intermediate, either via in situ biosynthesis using heterologous LCYE or as a supplemented substrate for subsequent hydroxylation/oxidation steps.

Mechanistic Studies: Isolating Non-Provitamin A Carotenoid Functions

Due to the absolute requirement of a β-ionone ring for provitamin A cleavage activity [1], ε,ε-carotene (possessing two ε-rings) provides an ideal tool compound for dissecting carotenoid bioactivities that are independent of vitamin A formation. This includes antioxidant mechanisms, photoprotection in photosynthetic models, and potential signaling functions, where the confounding variable of retinoid production must be eliminated.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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